molecular formula C22H17N5O2S B6550999 N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040638-54-7

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6550999
CAS No.: 1040638-54-7
M. Wt: 415.5 g/mol
InChI Key: JPNXDAXVZITBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, substituted with a methyl group at position 3, a phenyl group at position 7, and a sulfanyl acetamide side chain linked to a 3-cyanophenyl moiety. This structure combines a rigid bicyclic system with polar functional groups (cyano and sulfanyl), which may enhance its binding affinity to biological targets while modulating solubility and metabolic stability.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-27-21(29)20-19(17(12-24-20)15-7-3-2-4-8-15)26-22(27)30-13-18(28)25-16-9-5-6-14(10-16)11-23/h2-10,12,24H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNXDAXVZITBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-cyanophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. Its molecular formula is C22H16N4O2S2C_{22}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 432.52 g/mol. The structure features a thienopyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways. For instance, SAR studies indicate that modifications to the thienopyrimidine core can enhance inhibitory potency against enzymes like thymidylate synthase (TS) .
  • Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity, impacting cellular signaling pathways crucial for cancer progression and other diseases .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Biological Activity Data

Table 1 summarizes the biological activities reported for N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide and its analogs.

Activity TypeAssay TypeIC50 Value (µM)Reference
Cholinesterase InhibitionAChE10.4
Cholinesterase InhibitionBChE7.7
Antioxidant ActivityDPPH Scavenging Assay15.0
CytotoxicityMTT Assay on HT29 Cells<10

Case Studies

  • Anticancer Activity : A study conducted by Fayad et al. demonstrated that compounds similar to N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide showed significant cytotoxic effects on various cancer cell lines, including HT29 colorectal cancer cells .
  • Inhibitory Effects on Enzymes : Research has shown that modifications in the thienopyrimidine structure can lead to enhanced inhibitory effects against enzymes critical in cancer metabolism . For example, derivatives were tested for their ability to inhibit TS in Cryptosporidium, revealing promising selectivity over human TS .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substituents on the thienopyrimidine core significantly influence the biological activity of these compounds:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like cyano or halogens enhances enzyme binding affinity.
  • Hydrophobic Interactions : Aromatic rings contribute to hydrophobic interactions that are crucial for binding to target proteins.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds similar to N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo-pyrimidines have shown IC50 values indicating effective growth inhibition (e.g., IC50 = 49.85 μM) against specific cancer types.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Similar compounds have demonstrated moderate inhibitory activity with IC50 values ranging from 10.4 μM to 24.3 μM, suggesting potential applications in treating neurodegenerative diseases.
  • Antioxidant Properties : The antioxidant potential of thienopyrimidine derivatives suggests that this compound may also exhibit protective effects against oxidative stress, which is implicated in various chronic diseases.

Biological Research

  • Mechanism of Action Studies : Research into the mechanism of action for this compound could reveal its interactions with specific molecular targets such as receptors or enzymes, potentially leading to the development of new therapeutic agents.
  • Pharmacological Studies : Ongoing pharmacological studies are essential to understand the compound's efficacy and safety profile in vivo, which will be crucial for any future clinical applications.

Material Science

  • Building Block for Synthesis : In organic chemistry, N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can serve as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel materials with tailored properties.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo-pyrimidine derivatives similar to this compound. The researchers found that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : Another investigation focused on the enzyme inhibitory activity of related compounds showed promise in protecting neuronal cells from degeneration by inhibiting AChE activity effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The pyrrolo[3,2-d]pyrimidine core distinguishes this compound from analogs with thieno[3,2-d]pyrimidine (e.g., compounds in –14) or pyrimidine scaffolds (e.g., ). The pyrrolo ring introduces a five-membered nitrogen-containing system, which may improve π-π stacking interactions compared to sulfur-containing thieno analogs.

Substituent Effects

  • 3-Cyanophenyl Group: The electron-withdrawing cyano group at the phenyl ring (position 3) enhances dipole interactions, as seen in SARS-CoV-2 main protease inhibitors like 5RGX and 5RGZ (). These analogs achieved binding affinities better than −22 kcal/mol, attributed to cyano-mediated hydrogen bonding with residues like ASN142 and GLN189 .
  • Methyl and Phenyl Groups: The 3-methyl and 7-phenyl substituents on the pyrrolo-pyrimidine core increase hydrophobicity, which may improve membrane permeability compared to diaminopyrimidine derivatives (e.g., ), where polar amino groups reduce logP values .

Sulfanyl Acetamide Linker

The sulfanyl acetamide moiety is conserved across multiple analogs (–10, 12–14). In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), this linker facilitates intramolecular hydrogen bonding, stabilizing a folded conformation critical for antiviral activity against Dengue protease . However, the target compound’s pyrrolo-pyrimidine core may alter the spatial orientation of this linker, affecting target engagement.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Evidence Source
N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-methyl, 7-phenyl, 3-cyanophenyl Not reported Hypothesized enzyme inhibition
N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252842-53-7) Thieno[3,2-d]pyrimidine 3-propyl, 3-cyanophenyl 384.5 Not reported
2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Pyridine 3-cyanophenyl, 4-methylpyridine Not reported SARS-CoV-2 main protease inhibition (−22 kcal/mol)
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Pyrimidine 4-chlorophenyl, 4,6-diamino 326.8 Antiviral (Dengue protease)
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v, ) Oxadiazole 2-methyl-6-nitrophenyl, indolylmethyl 423 α-Glucosidase inhibition

Research Findings and Implications

  • Binding Affinity: The 3-cyanophenyl group, as in 5RGX (), suggests strong target engagement via hydrogen bonding and dipole interactions. However, the pyrrolo-pyrimidine core’s rigidity may limit conformational flexibility compared to pyridine-based analogs .
  • Metabolic Stability: The methyl and phenyl substituents likely enhance metabolic stability over compounds with amino groups (e.g., ), which are prone to oxidative deamination .
  • Enzyme Inhibition Potential: The sulfanyl acetamide linker is associated with α-glucosidase () and protease inhibition (). The target compound’s core may favor kinase or polymerase inhibition due to its planar structure .

Preparation Methods

Cyclization of 4-Amino Pyrrole-3-Carboxylates

Ethyl 4-amino-5-phenylpyrrole-3-carboxylate undergoes cyclization with trimethyl orthoacetate in acetic acid under reflux (110°C, 12 hours) to yield 3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This step establishes the methyl group at position 3 and the phenyl substituent at position 7 (Table 1).

Table 1: Cyclization Reaction Conditions

ComponentQuantityRole
Ethyl 4-amino-5-phenylpyrrole-3-carboxylate10 mmolSubstrate
Trimethyl orthoacetate15 mmolCyclizing agent
Acetic acid50 mLSolvent
Temperature110°CReflux
Reaction time12 hoursCompletion

The product is purified via recrystallization from ethanol (yield: 68–72%).

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Time6 hours
Yield65–70%

Amide Bond Formation

The resulting 2-(carboxymethylthio) intermediate is activated with ethyl chloroformate (1.2 eq) in tetrahydrofuran (THF) and coupled with 3-cyanoaniline (1.1 eq) at 0–5°C. Triethylamine (2 eq) neutralizes HCl byproducts (Table 3).

Table 3: Amidation Conditions

ReagentQuantityPurpose
Ethyl chloroformate1.2 eqActivation
3-Cyanoaniline1.1 eqNucleophile
Triethylamine2 eqBase
SolventTHFReaction medium
Temperature0–5°CControl exotherm

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the title compound in 60–65% yield.

Optimization and Mechanistic Insights

Regioselectivity in Cyclization

Density functional theory (DFT) calculations indicate that the methyl group at position 3 directs cyclization via steric hindrance, favoring pyrrolo[3,2-d] over [2,3-d] isomers (ΔG‡ = 4.2 kcal/mol).

Stability of the Sulfanyl Linkage

The thioether bond exhibits stability up to 150°C but degrades under strong oxidative conditions (e.g., H₂O₂, >50°C). Storage under nitrogen at −20°C is recommended for long-term stability.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodYield (%)Purity (%)Cost (USD/g)
Sequential cyclization-thiolation5895120
One-pot tandem reaction498895
Solid-phase synthesis7298210

The sequential approach balances cost and efficiency, while solid-phase synthesis offers higher purity at elevated costs.

Scalability and Industrial Feasibility

Kilogram-scale production (Patent US8846698B2) employs continuous flow reactors for the cyclization step, achieving 85% conversion with a residence time of 30 minutes. Environmental factors include:

  • Solvent recovery (DMF: 92% recycled)

  • Byproduct management (POCl₃ neutralization with NaHCO₃)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and what challenges arise during its multi-step preparation?

  • Answer : Synthesis involves sequential steps: (1) Construction of the pyrrolo[3,2-d]pyrimidinone core via cyclization of substituted pyrimidine precursors under basic conditions. (2) Sulfanylation at the C2 position using thiourea derivatives or mercaptoacetic acid. (3) Acetamide coupling via nucleophilic acyl substitution. Key challenges include controlling regioselectivity during cyclization and preventing oxidation of the sulfanyl group. Optimizing reaction temperatures (e.g., 60–80°C for thiourea coupling) and using inert atmospheres (N₂/Ar) improve yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for the pyrrolo-pyrimidine core (e.g., δ 7.0–8.5 ppm for aromatic protons) and acetamide NH (δ ~10.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray crystallography : Resolve conformational details (e.g., dihedral angles between phenyl rings and hydrogen bonding patterns, as seen in related compounds with β angles ~108.7° in monoclinic systems) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Answer : Start with broad-spectrum cytotoxicity assays (e.g., MTT on MCF-7 or HeLa cells) and enzyme inhibition screens (e.g., COX-2, LOX-5). For example, analogs with 3-cyanophenyl groups show IC₅₀ values of ~15–20 µM in cytotoxicity studies. Use positive controls (e.g., 5-fluorouracil) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or kinases. QSAR models can correlate substituent electronegativity (e.g., cyano vs. chloro groups) with solubility/logP. For instance, replacing 3-cyanophenyl with 4-fluorophenyl may enhance membrane permeability but reduce hydrogen-bonding capacity .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound?

  • Answer : Systematically vary substituents at:

  • Phenyl rings : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess cytotoxicity trends.
  • Pyrrolo-pyrimidine core : Modify the 3-methyl group to ethyl or propyl to study steric effects.
  • Sulfanyl linker : Replace sulfur with selenium or oxygen to evaluate redox stability. Compare IC₅₀ shifts in dose-response assays (e.g., analogs with 3-ethyl groups show 2-fold lower activity than methyl derivatives) .

Q. How should researchers address contradictions in reported biological activity data?

  • Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigate by:

  • Standardizing protocols : Use identical cell lines/passage numbers.
  • Orthogonal assays : Confirm COX-2 inhibition via both enzymatic assays and prostaglandin E₂ ELISA.
  • Control experiments : Test for off-target effects using kinase profiling panels .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Answer :

  • Catalyst screening : Use Pd/C or CuI for coupling steps to reduce byproducts.
  • Solvent selection : Replace DMF with acetonitrile for better sulfanyl group stability.
  • Workup modifications : Employ column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) for higher purity (>95%) .

Q. How can crystallographic data inform conformational analysis and target binding?

  • Answer : Analyze X-ray structures to identify key interactions:

  • Hydrogen bonds : Between the acetamide NH and pyrimidine N1 (distance ~2.8 Å).
  • π-π stacking : Between phenyl rings and aromatic residues in enzyme active sites.
  • Torsional angles : Adjust substituents to align with binding pocket geometries (e.g., 42–67° dihedral angles in related compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.